molecular formula C7H5BrClFS B1382121 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene CAS No. 1628524-92-4

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene

Cat. No.: B1382121
CAS No.: 1628524-92-4
M. Wt: 255.54 g/mol
InChI Key: DSWVPXJQQWTJKV-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is an aromatic compound with the molecular formula C7H5BrClFS It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. One common method involves:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Biphenyl Derivatives: Formed through coupling reactions.

    Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms and the methylsulfanyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is unique due to the combination of halogen atoms and the methylsulfanyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these substituents can enhance its utility in various synthetic and industrial processes.

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is a halogenated aromatic compound that has garnered interest in various biological and chemical studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C7H6BrClFOS
  • Molecular Weight : 255.54 g/mol
  • Chemical Structure : The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methylthio group.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The presence of halogen atoms and the methylthio group significantly influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often possess notable antimicrobial properties. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes.

  • Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to cell lysis.
  • Case Study : A study assessing various halogenated compounds found that similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against both Gram-positive and Gram-negative bacteria, suggesting a comparable efficacy for this compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro assays demonstrated that derivatives of halogenated benzene compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT29.
CompoundCell LineIC50 (µg/mL)
This compoundJurkat< 5
Similar Halogenated CompoundsHT29< 10
  • Mechanism : The cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Emerging data suggest that this compound may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

  • Mechanism : The methylthio group may play a role in modulating inflammatory pathways by inhibiting cytokine production.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of halogenated compounds.

  • Halogen Substitution : The presence of bromine and chlorine is essential for enhancing antimicrobial activity.
  • Methylthio Group : This group contributes to increased lipophilicity, improving membrane permeability and thus enhancing cytotoxic effects.
  • Fluorine Atom : Fluorine substitution may enhance metabolic stability, making the compound more effective in vivo.

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFS/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWVPXJQQWTJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242649
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628524-92-4
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628524-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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